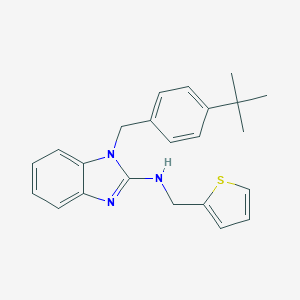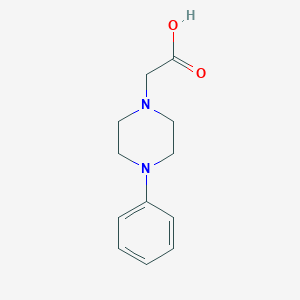![molecular formula C18H14FN3O2 B226781 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that belongs to the pyrrolopyrazole class of compounds. It has been found to have potential therapeutic applications in various fields of medicine. The synthesis method of this compound, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, are discussed below.
Mechanism Of Action
The mechanism of action of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and migration. It has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical And Physiological Effects
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its low solubility and stability, as well as its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. These include further studies on its mechanism of action and its potential therapeutic applications in various fields of medicine. Additionally, future research could focus on the development of more stable and soluble analogs of this compound, as well as the optimization of its pharmacokinetic properties. Finally, the use of this compound in combination with other drugs or therapies could also be explored.
Synthesis Methods
The synthesis of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 2-fluoroaniline and 3-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by column chromatography.
Scientific Research Applications
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, it has been found to have neuroprotective effects and to improve cognitive function. In infectious diseases, it has been shown to have antiviral and antibacterial activity.
properties
Product Name |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
|---|---|
Molecular Formula |
C18H14FN3O2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H14FN3O2/c1-24-11-6-4-5-10(9-11)15-14-16(12-7-2-3-8-13(12)19)20-18(23)17(14)22-21-15/h2-9,16H,1H3,(H,20,23)(H,21,22) |
InChI Key |
XFKWQINMNXSJDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)

methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)